

# An In-depth Technical Guide to 5-Chloropyridine-2,3-diamine

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## Compound of Interest

Compound Name: 5-Chloropyridine-2,3-diamine

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## Introduction

**5-Chloropyridine-2,3-diamine** is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural arrangement, featuring a chlorine atom and two adjacent amino groups on a pyridine ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its application in the development of biologically active molecules.

## Core Data and Properties

The fundamental properties of **5-Chloropyridine-2,3-diamine** are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

## Physicochemical Properties

Property	Value	Reference
CAS Number	25710-20-7	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> CIN <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	143.57 g/mol	<a href="#">[1]</a>
Appearance	White to gray to brown powder	
Melting Point	170-175 °C	<a href="#">[1]</a>
Boiling Point	234.32 °C (estimate)	
pKa	4.55 ± 0.49 (Predicted)	
Form	Solid	<a href="#">[1]</a>

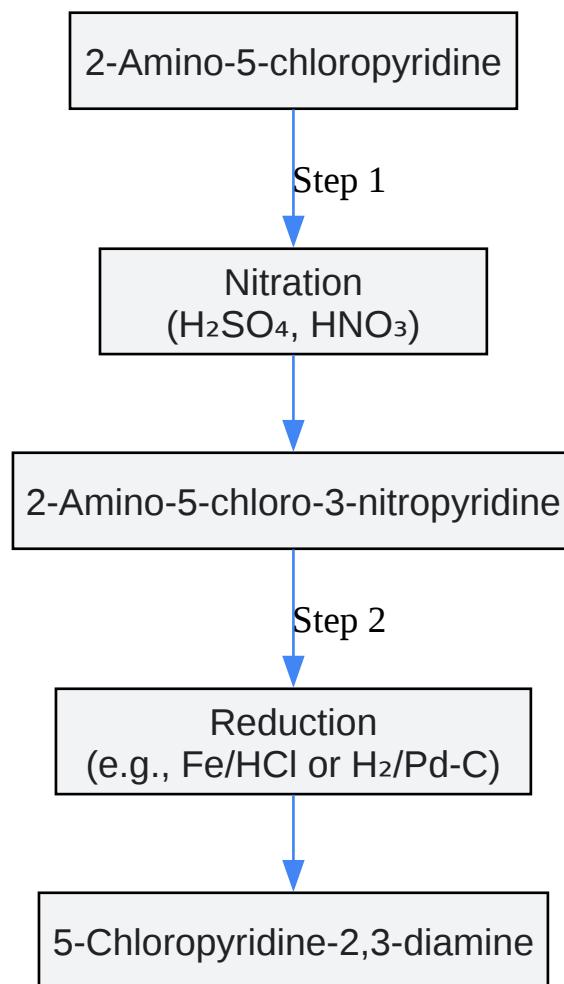
## Spectroscopic and Structural Data

Parameter	Description
<sup>1</sup> H NMR	(400 MHz, DMSO-d <sub>6</sub> ): δ 4.99 (br s, 2H, NH <sub>2</sub> ), 5.55 (br s, 2H, NH <sub>2</sub> ), 6.69 (d, 1H, J = 2.4 Hz), 7.37 (d, 1H, J = 2.4 Hz)
InChI	1S/C5H6CIN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2, (H2,8,9)
SMILES	Nc1cc(Cl)cnc1N

## Synthesis and Experimental Protocols

The primary synthetic route to **5-Chloropyridine-2,3-diamine** involves a two-step process starting from 2-amino-5-chloropyridine. The first step is the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine.

## Experimental Workflow: Synthesis of 5-Chloropyridine-2,3-diamine



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Caption: General workflow for the synthesis of **5-Chloropyridine-2,3-diamine**.

## Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine

Reaction: Nitration of 2-amino-5-chloropyridine.

Methodology:

- To a mixture of 2-amino-5-chloropyridine (2.57 g, 20.0 mmol) and sulfuric acid (6.30 ml), fuming  $\text{HNO}_3$  (0.860 ml, 21.1 mmol) is added dropwise over 15 minutes at 55 °C.[2]
- The reaction mixture is stirred at 55 °C for 1 hour.[2]
- After cooling to room temperature, the reaction mixture is poured into ice-water (60 g).[2]

- The mixture is then neutralized with an aqueous NaOH solution to a pH of 11.[2]
- The precipitated solid is collected by filtration, washed with water, and dried under reduced pressure at 50 °C to yield 5-chloro-3-nitropyridin-2-amine.[2]

## Step 2: Synthesis of 5-Chloropyridine-2,3-diamine

Reaction: Reduction of 2-Amino-5-chloro-3-nitropyridine.

Methodology (Adapted from a similar procedure for the bromo-analog): This protocol is based on the reduction of the analogous 2-amino-5-bromo-3-nitropyridine and is expected to be effective for the chloro-derivative.[3]

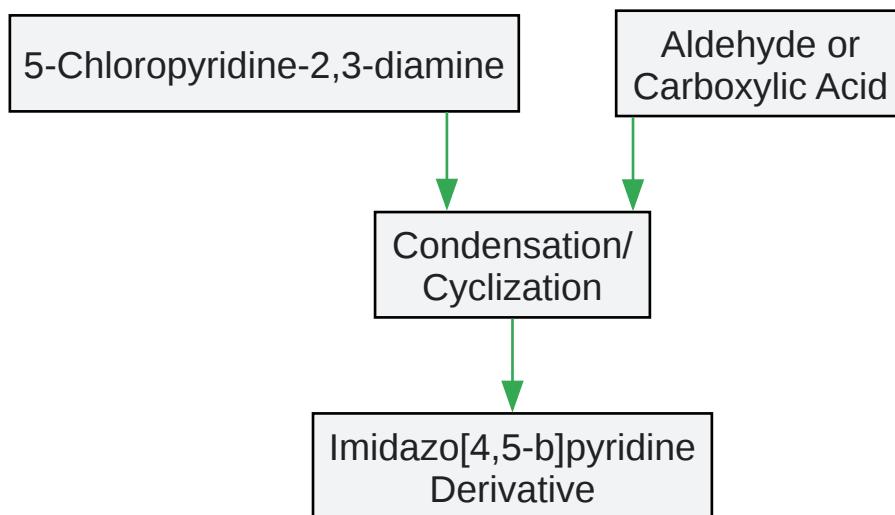
- A 100-mL flask fitted with a reflux condenser is charged with 2-amino-5-chloro-3-nitropyridine (0.05 mole), 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[3]
- The mixture is heated on a steam bath for 1 hour.[3]
- At the end of this period, the iron is removed by filtration and washed three times with 10-mL portions of hot 95% ethanol.[3]
- The filtrate and washings are evaporated to dryness.
- The dark residue is recrystallized from water to yield **5-Chloropyridine-2,3-diamine**.

## Applications in Drug Discovery

**5-Chloropyridine-2,3-diamine** is a key intermediate in the synthesis of various heterocyclic compounds, most notably imidazo[4,5-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of biological targets.

## Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are typically synthesized through the condensation of **5-Chloropyridine-2,3-diamine** with aldehydes or carboxylic acids.

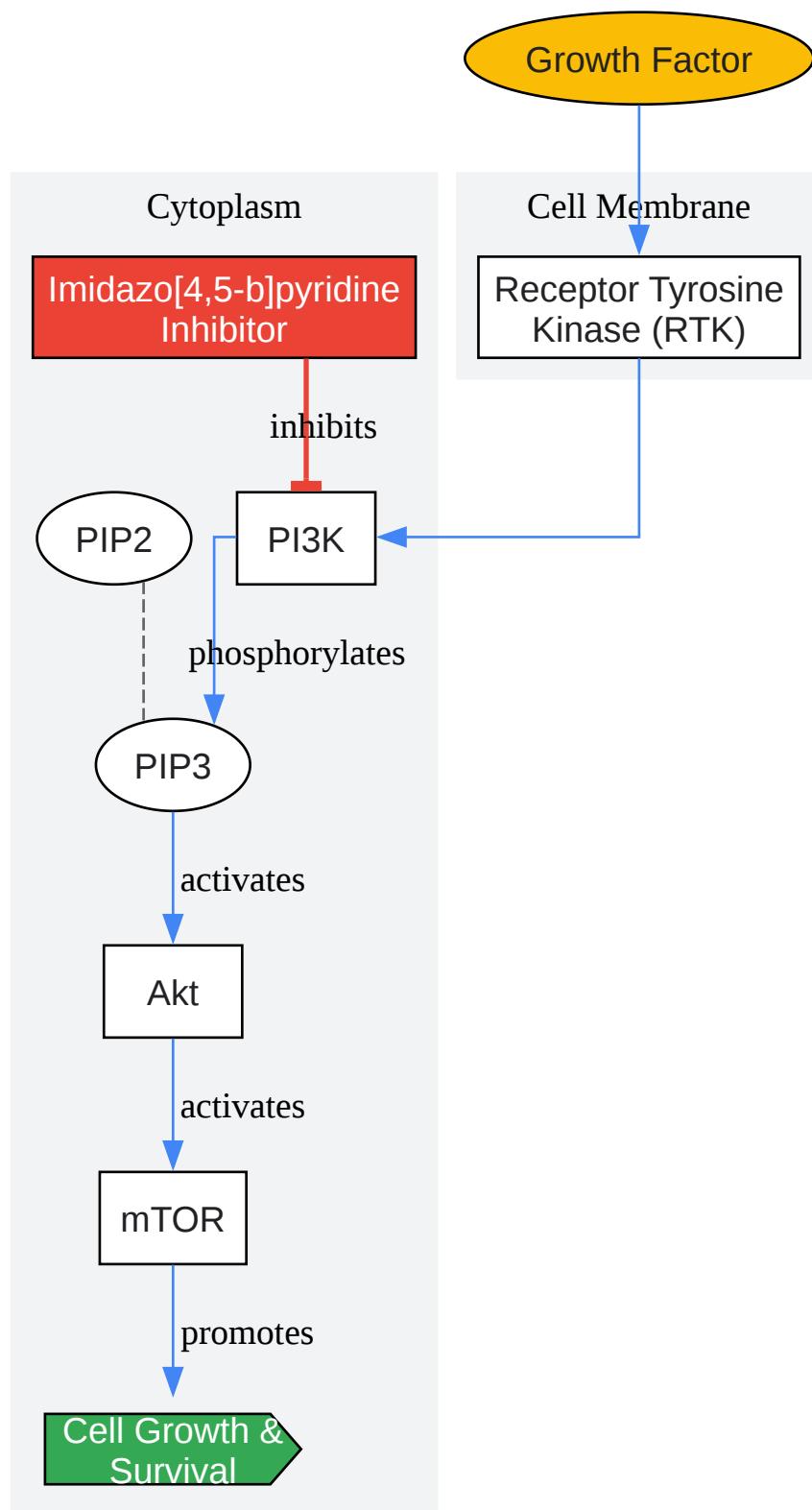


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Caption: General synthesis of Imidazo[4,5-b]pyridines.

## Biological Relevance: Targeting the PI3K/Akt Signaling Pathway

Derivatives of imidazo[4,5-b]pyridine synthesized from **5-Chloropyridine-2,3-diamine** have been investigated as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.<sup>[4][5][6][7][8]</sup> Its dysregulation is a common feature in many human cancers.



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Caption: Imidazo[4,5-b]pyridine derivatives can inhibit the PI3K/Akt signaling pathway.

## Conclusion

**5-Chloropyridine-2,3-diamine** is a synthetically versatile and commercially available compound that holds significant promise for the development of novel therapeutics. Its utility as a precursor to imidazo[4,5-b]pyridines, which have shown efficacy as inhibitors of critical cancer-related signaling pathways, underscores its importance in modern drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this valuable chemical entity.

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